Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a bromine atom at the 5-position and an ethyl ester group at the 2-position
Mechanism of Action
Target of Action
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a derivative of pyrrole, a heterocyclic aromatic organic compound. Pyrrole derivatives are known to interact with various biological targets due to their aromatic nature . .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking due to their aromatic nature .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s physicochemical properties, such as its solubility and lipophilicity, would likely influence its adme properties .
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 1H-pyrrole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can lead to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 5-substituted pyrrole-2-carboxylates.
Oxidation: Formation of pyrrole-2,5-dicarboxylates.
Reduction: Formation of 2-hydroxymethyl-5-bromo-1H-pyrrole.
Scientific Research Applications
Ethyl 5-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-fluoro-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs. The ethyl ester group also provides different steric and electronic properties compared to the methyl ester analog, affecting its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSPHLRAHWQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732390 | |
Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740813-37-0 | |
Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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